An In-depth Technical Guide to 2-Oxocyclohexanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Oxocyclohexanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxocyclohexanecarboxylic acid, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of pharmacologically significant compounds. Its unique structural features, combining a reactive ketone and a carboxylic acid on a cyclohexyl scaffold, make it an attractive starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the structural and chemical properties of 2-oxocyclohexanecarboxylic acid, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in medicinal chemistry and drug development. Particular emphasis is placed on the Dieckmann condensation as a primary synthetic route, with quantitative data and characterization details provided to support laboratory applications.
Introduction
2-Oxocyclohexanecarboxylic acid (also known as 2-carboxycyclohexanone) is an organic compound featuring a cyclohexane (B81311) ring substituted with both a ketone and a carboxylic acid functional group at adjacent positions.[1][2] This arrangement of functional groups gives rise to interesting chemical properties, including keto-enol tautomerism, and provides multiple reaction sites for synthetic transformations. Its utility as a precursor in the synthesis of various heterocyclic and carbocyclic compounds has cemented its importance in the field of organic synthesis and medicinal chemistry.[3] Understanding the synthesis, purification, and chemical behavior of this intermediate is paramount for researchers engaged in the design and development of novel therapeutic agents.
Structural Formula and Chemical Properties
The structural formula of 2-oxocyclohexanecarboxylic acid reveals a six-membered carbon ring with a carbonyl group at position 2 and a carboxyl group at position 1.
Chemical Structure:
Caption: 2D structure of 2-oxocyclohexanecarboxylic acid.
A key chemical feature of 2-oxocyclohexanecarboxylic acid and its esters is the existence of keto-enol tautomerism. The presence of an alpha-hydrogen allows for the formation of an enol isomer, which can be stabilized by intramolecular hydrogen bonding in the case of its esters. This equilibrium is a critical consideration in its reactivity and spectroscopic analysis.
Physicochemical Properties
A summary of the key physicochemical properties of 2-oxocyclohexanecarboxylic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₃ | [1][4] |
| Molecular Weight | 142.15 g/mol | [1][5] |
| IUPAC Name | 2-oxocyclohexane-1-carboxylic acid | [1] |
| CAS Number | 18709-01-8 | [1] |
| Appearance | Solid | [5] |
| SMILES | C1CCC(=O)C(C1)C(=O)O | [1] |
| InChIKey | POROIMOHDIEBBO-UHFFFAOYSA-N | [1] |
Experimental Protocols
The synthesis of 2-oxocyclohexanecarboxylic acid is most commonly achieved through a two-step process: the Dieckmann condensation of a dialkyl adipate (B1204190) to form a cyclic β-keto ester, followed by hydrolysis and decarboxylation. The following protocols provide detailed methodologies for the synthesis of the intermediate, ethyl 2-oxocyclohexanecarboxylate, and its subsequent conversion to the target acid.
Synthesis of Ethyl 2-Oxocyclohexanecarboxylate via Dieckmann Condensation
This protocol is adapted from established procedures for the Dieckmann condensation.
Reaction Scheme:
Caption: Synthesis of ethyl 2-oxocyclohexanecarboxylate.
Materials and Reagents:
-
Diethyl adipate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695) (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Addition of Diethyl Adipate: Diethyl adipate is added dropwise to the sodium ethoxide solution with stirring.
-
Reflux: The reaction mixture is heated to reflux for several hours to drive the condensation reaction to completion.
-
Work-up: After cooling, the reaction mixture is acidified with hydrochloric acid. The product is then extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate. Further purification can be achieved by vacuum distillation.
Quantitative Data:
| Parameter | Value |
| Starting Material | Diethyl adipate |
| Base | Sodium ethoxide |
| Solvent | Ethanol |
| Typical Yield | 74-81% |
Hydrolysis of Ethyl 2-Oxocyclohexanecarboxylate
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
Procedure:
-
Hydrolysis: The crude ethyl 2-oxocyclohexanecarboxylate is refluxed with an aqueous solution of a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide.
-
Acidification: If basic hydrolysis is performed, the reaction mixture is cooled and then acidified with a strong acid to precipitate the carboxylic acid.
-
Isolation: The precipitated 2-oxocyclohexanecarboxylic acid is collected by filtration, washed with cold water, and dried.
Purification of 2-Oxocyclohexanecarboxylic Acid
The crude product can be purified by recrystallization.
Procedure:
-
Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or a mixture of ethanol and water are often suitable.
-
Dissolution: The crude acid is dissolved in a minimum amount of the hot solvent.
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Crystallization: The solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Caption: Workflow for the purification of 2-oxocyclohexanecarboxylic acid.
Spectroscopic Characterization
The identity and purity of 2-oxocyclohexanecarboxylic acid are confirmed through various spectroscopic techniques.
| Technique | Key Features and Expected Values | Reference |
| ¹H NMR | A broad singlet for the carboxylic acid proton (δ 10-12 ppm). Multiplets for the cyclohexyl protons. | [6] |
| ¹³C NMR | A signal for the carboxylic carbon (δ ~170-180 ppm) and the ketone carbonyl carbon (δ >200 ppm). | [7] |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹). A C=O stretch for the carboxylic acid (~1710 cm⁻¹) and the ketone (~1725 cm⁻¹). | [7] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (142.15 g/mol ). Characteristic fragmentation patterns include the loss of H₂O and COOH. | [7] |
Applications in Drug Development and Medicinal Chemistry
2-Oxocyclohexanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The presence of two modifiable functional groups allows for the construction of diverse molecular scaffolds.
One notable application is in the synthesis of Gabapentin , an anticonvulsant and analgesic drug.[6][8][9][10][11] Although not a direct precursor in all synthetic routes, related cyclohexanone (B45756) and cyclohexanecarboxylic acid derivatives are key to its synthesis. The core cyclohexyl ring of Gabapentin originates from such starting materials.
Furthermore, derivatives of cyclohexanecarboxylic acid have been explored for various biological activities, including antimicrobial and anticancer properties.[4] The cyclohexyl moiety can serve as a rigid scaffold to orient pharmacophoric groups in a specific spatial arrangement for optimal interaction with biological targets.
Conclusion
2-Oxocyclohexanecarboxylic acid is a fundamentally important building block in organic synthesis with direct relevance to the pharmaceutical industry. Its synthesis via the Dieckmann condensation is a classic and efficient method. A thorough understanding of its chemical properties, synthesis, and purification is essential for medicinal chemists and drug development professionals aiming to utilize this versatile intermediate in the creation of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate its practical application in a research and development setting.
References
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- 6. Solved FTIR and 1-HNMR analysis of 2-oxo-cyclohexane | Chegg.com [chegg.com]
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